molecular formula C10H18N2O B12571719 Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI)

Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI)

Cat. No.: B12571719
M. Wt: 182.26 g/mol
InChI Key: XSTBLQWORDGVAQ-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) is a chemical compound with the molecular formula C9H14N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) typically involves the reaction of piperazine with an appropriate acylating agent. One common method is the reaction of piperazine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-acetyl-4-(1-oxo-2-propenyl)- (9CI)
  • Piperazine, 1-(1-oxo-2-propenyl)-, homopolymer (9CI)

Uniqueness

Piperazine, 1-(1-oxo-2-propenyl)-4-propyl-(9CI) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group and the presence of the 1-oxo-2-propenyl moiety make it a versatile compound for various applications, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(4-propylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H18N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h4H,2-3,5-9H2,1H3

InChI Key

XSTBLQWORDGVAQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C(=O)C=C

Origin of Product

United States

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